molecular formula C19H21N5OS B2630610 N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide CAS No. 2034540-97-9

N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide

Cat. No.: B2630610
CAS No.: 2034540-97-9
M. Wt: 367.47
InChI Key: VTKAGKOOXJESAO-UHFFFAOYSA-N
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Description

N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic or basic conditions.

    Cyclohexyl Group Introduction: The cyclohexyl group can be introduced via alkylation reactions using cyclohexyl halides.

    Triazole Ring Formation:

    Amide Bond Formation: The final step involves the formation of the amide bond, which can be achieved through the reaction of the carboxylic acid derivative with an amine in the presence of coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or THF.

    Substitution: Nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its complex structure and potential biological activity.

    Chemical Biology: It can be used as a probe to study biological processes and interactions at the molecular level.

    Materials Science: The compound’s unique structure may make it suitable for the development of novel materials with specific properties.

    Industrial Applications: It can be used in the synthesis of other complex molecules or as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-((4-phenylthiazol-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
  • N-((4-cyclohexylthiazol-2-yl)methyl)-2-methyl-2H-1,2,3-triazole-4-carboxamide
  • N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxylate

Uniqueness

N-((4-cyclohexylthiazol-2-yl)methyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is unique due to the presence of both the cyclohexyl and phenyl groups, which may confer distinct chemical and biological properties. Its combination of a thiazole ring and a triazole ring also sets it apart from other similar compounds, potentially leading to unique reactivity and applications.

Properties

IUPAC Name

N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-2-phenyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c25-19(16-11-21-24(23-16)15-9-5-2-6-10-15)20-12-18-22-17(13-26-18)14-7-3-1-4-8-14/h2,5-6,9-11,13-14H,1,3-4,7-8,12H2,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKAGKOOXJESAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CSC(=N2)CNC(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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